5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula . It features an amino group at the 5-position and a trifluoromethyl group at the 3-position on a pyridin-2-one ring. This compound is recognized for its diverse applications in medicinal chemistry, material science, and agrochemicals due to its unique structural characteristics and biological activity.
The synthesis of 5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one typically involves the following methods:
The molecular structure of 5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one consists of:
This specific arrangement contributes to its chemical reactivity and biological properties.
5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one can undergo several types of chemical reactions:
The mechanism of action for 5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one primarily involves its ability to interact with specific molecular targets, particularly enzymes. The compound acts as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This inhibition can disrupt metabolic pathways, leading to potential therapeutic effects in treating diseases such as cancer and inflammatory disorders .
The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, which contributes to its biological activity and potential utility in drug development .
5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one has several scientific uses:
This compound exemplifies the importance of trifluoromethylated heterocycles in modern chemistry, showcasing their versatility across multiple scientific disciplines.
5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one represents a structurally distinct subclass of trifluoromethylpyridine (TFMP) derivatives, characterized by the synergistic integration of a hydrogen-bond-donating 2-oxo moiety, an electron-donating amino group, and the strongly electron-withdrawing trifluoromethyl (-CF₃) substituent. This compound (CAS 1373232-58-6; Molecular Formula: C₆H₅F₃N₂O; Molecular Weight: 178.11) exemplifies advanced fluorinated heterocyclic design principles, leveraging fluorine’s unique physicochemical properties—exceptional electronegativity (3.98), compact van der Waals radius (1.47 Å), and high C-F bond strength (∼116 kcal/mol)—to optimize bioactivity and physicochemical performance [1] [2]. The -CF₃ group confers enhanced metabolic stability, lipophilicity (logP = 1.97), and membrane permeability, while the 2-oxo/5-amino motifs facilitate hydrogen bonding and metal coordination critical for target engagement [1] [9]. Such attributes position this scaffold as a versatile synthon in medicinal and agrochemical discovery pipelines.
TFMP derivatives constitute a privileged structural class in bioactive molecule design, driven by the -CF₃ group’s profound influence on electronic, steric, and pharmacokinetic properties. The -CF₃ moiety acts as a potent electron-withdrawing group (Hammett constant σₚ = 0.54), significantly altering ring electron density and dipole moments to enhance binding affinity to biological targets [2]. Concurrently, it increases lipophilicity (π = 0.88) and metabolic resistance by blocking cytochrome P450 oxidation sites, thereby improving bioavailability and in vivo half-lives [1]. This dual electronic-hydrophobic effect is exemplified in 5-amino-3-(trifluoromethyl)pyridin-2(1H)-one, where the -CF₃ group adjacent to the amino functionality creates a push-pull system enabling intramolecular charge transfer (ICT), as evidenced by red-shifted UV-Vis absorptions [1].
Structurally, the pyridin-2-one core introduces a zwitterionic tautomeric equilibrium (lactam-lactim) not present in non-oxygenated pyridines. This facilitates diverse binding modes via:
Table 1: Key Physicochemical Properties of Substituents in 5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one
Substituent | Hammett Constant (σₚ) | Hydrophobic Constant (π) | Electronic Effect | Role in Bioactivity |
---|---|---|---|---|
-CF₃ | 0.54 | 0.88 | Strong electron-withdrawing | Enhances metabolic stability, lipophilicity, and electron deficiency of ring |
-NH₂ | -0.66 | -1.23 | Electron-donating | Improves solubility, H-bond donation, and synthetic versatility |
2-Oxopyridine | N/A | N/A | Zwitterionic tautomerism | Enables H-bonding, metal coordination, and diverse binding modes |
The synthesis of TFMP derivatives traces back to foundational work by Swarts (1898), who first prepared benzotrifluoride via chlorination/fluorination of benzotrichloride [2]. This established the halogen exchange paradigm later adapted for pyridines. In 1947, researchers achieved the first synthesis of TFMP by treating picolines with chlorine under harsh conditions (SbF₃ catalyst, >100°C), yielding low quantities of 3-TFMP [2]. Industrial-scale production remained impractical until the vapor-phase reaction technology emerged in the early 1980s, enabling cost-effective manufacturing of TFMP isomers:
Table 2: Milestones in TFMP Synthesis Evolution
Era | Synthetic Approach | Key Advancements | Limitations |
---|---|---|---|
Pre-1980s | Liquid-phase halogen exchange | Swarts reaction (Cl/F exchange using SbF₃/HF); Pyridine trichloride intermediates | Low yields, corrosion hazards, multi-step purification |
1980s–2000s | Vapor-phase catalysis | Fluidized-bed reactors with FeF₃/Cr₂O₃ catalysts; Continuous process at >300°C; Isomer control via temperature/Cl₂ ratio | Formation of polyhalogenated by-products requiring recycling |
Post-2010 | Regioselective functionalization | Nucleophilic amination (e.g., NH₃ displacement of Cl at C2/C4); Protecting group strategies for amino-oxo TFMPs | Sensitivity of -CF₃ to hydrolysis under basic conditions |
The vapor-phase era revolutionized TFMP availability. For example, reacting 3-picoline with Cl₂/HF at 350–450°C over fluorinated catalysts produced 3-TFMP in >80% yield, with simultaneous ring chlorination yielding key intermediates like 2-chloro-5-trifluoromethylpyridine (precursor to fluazifop, the first TFMP herbicide) [2] [7]. This scalability fueled agrochemical innovation—over 20 TFMP-based pesticides now hold ISO names.
For amino-oxo TFMPs like our target compound, synthesis shifted toward nucleophilic displacement on halogenated precursors (e.g., 2-chloro-3-trifluoromethylpyridine) using ammonia/amines. However, harsh conditions risked -CF₃ hydrolysis to carboxylates, necessitating optimized protocols with aqueous NH₃ at 60–100°C [7]. Modern routes employ direct cyclization or protecting group strategies (e.g., SEM-protected pyridones) to install the amino-oxo motifs regioselectively [3] [5].
This compound exemplifies a multifunctional building block where the -CF₃ group, amino substituent, and pyridinone core synergistically enable diverse chemical transformations and bioactivity:
Electron-Deficient Scaffold for Nucleophilic Aromatic Substitution (SNAr): The -CF₃ group ortho to the ring nitrogen (position 3) significantly activates adjacent positions (C2, C4, C6) toward nucleophilic displacement. Bromination or chlorination at C4 allows SNAr with amines, alcohols, or thiols to generate derivatives like 4-alkylamino-TFMPs—key intermediates in kinase inhibitors [7] [8]. Computational studies (DFT) confirm enhanced positive charge at C4/C6 (Mulliken charge: +0.18e) due to the -CF₃ group [1].
Tautomerism-Dependent H-Bonding: The lactam-lactim equilibrium allows dual H-bonding modes. In the solid state, lactam dominance favors chain formation via N-H···O=C and N-H···N interactions, as confirmed by X-ray crystallography of analogs [1]. This facilitates crystal engineering and supramolecular recognition of biomolecular targets.
Pharmaceutical Applications: The compound serves as a core structure in androgen receptor modulators. Patent KR102145021B1 details its incorporation into pyridine-based selective androgen receptor agonists for prostate cancer treatment, exploiting the -CF₃ group to enhance binding affinity and metabolic stability over non-fluorinated analogs [4]. Docking studies show the -CF₃ group engages in hydrophobic contacts with AR’s Leu704 and Trp741, while the pyridinone carbonyl H-bonds with Asn705 [4] [9].
Agrochemical Intermediates: Though less prevalent than β-TFMP isomers (e.g., fluazinam derivatives), amino-TFMPs show expanding roles in herbicidal leads. The amino group enables conjugation to heterocycles (e.g., triazines, uracils) via amide or urea linkages, enhancing systemic translocation in plants [2] [6].
Table 3: Commercial and Research Applications of 5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one and Related Derivatives
CAS Number | Compound Name | Molecular Formula | Molecular Weight | Primary Application | Reference |
---|---|---|---|---|---|
1373232-58-6 | 5-Amino-3-(trifluoromethyl)pyridin-2(1H)-one | C₆H₅F₃N₂O | 178.11 | Androgen receptor agonists; Antibacterial leads | [3] [9] |
1553950-73-4 | 3-Amino-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | C₇H₇F₃N₂O | 192.14 | Pharmaceutical intermediate (N-methylation blocks lactim tautomer) | [5] |
124432-65-1 | 3-Methyl-5-(trifluoromethyl)pyridin-2(1H)-one | C₇H₆F₃NO | 177.12 | Agrochemical precursor | [6] |
3008598-04-4 | 5-Bromo-1-(trifluoromethyl)pyridin-2(1H)-one | C₆H₃BrF₃NO | 241.99 | Electrophilic handle for cross-coupling | [8] |
The future trajectory of this scaffold lies in multifunctional conjugates—merging the TFMP core with bioactive fragments (e.g., via Buchwald-Hartwig amination) to target drug-resistant cancers or next-generation herbicides. Its synthetic versatility, coupled with fluorine’s underexplored stereoelectronic effects, ensures ongoing innovation in fluorinated heterocycle chemistry [1] [2] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9